Cerium(III) carbonate

Description

Significance and Research Context of Cerium(III) Compounds as Precursors and Active Species

Cerium compounds, particularly in the +3 oxidation state, play a crucial role as both precursors and active species in a multitude of chemical processes. samaterials.comnih.gov The unique electronic structure of cerium, which allows for a reversible transition between the +3 and +4 oxidation states, is fundamental to its utility. researchgate.net This redox chemistry is central to the application of cerium in synthetic and materials chemistry. researchgate.net

As precursors, cerium(III) compounds like cerium(III) carbonate are foundational materials for creating more complex cerium-containing substances. americanelements.comsamaterials.comnrel.govosti.goviucr.org For instance, this compound is a key starting material for the synthesis of various perovskites, which are under investigation for applications such as solar thermochemical hydrogen production. nrel.goviucr.org The precise composition of the cerium carbonate precursor, including the degree of hydration, is critical for accurate stoichiometric calculations in these syntheses. nrel.goviucr.org Similarly, other cerium(III) salts like cerium(III) chloride serve as starting points for preparing other cerium compounds, including Lewis acids like cerium(III) trifluoromethanesulfonate. wikipedia.org

Beyond their role as precursors, cerium(III) compounds are also significant as active species, especially in catalysis. nih.gov They are known to promote a variety of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The catalytic activity of cerium compounds is often attributed to their redox properties and their ability to act as Lewis acids. researchgate.netwikipedia.org Research has shown that the coordination environment around the cerium ion significantly influences its oxidizing ability, and different ligands can be used to stabilize either the +3 or +4 oxidation state. researchgate.netwiley.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ce₂(CO₃)₃ · xH₂O | samaterials.com |

| Appearance | White to off-white powder | samaterials.com |

| Molar Mass | 460.26 g/mol (anhydrous) | samaterials.com |

| Solubility | Insoluble in water, soluble in dilute mineral acids | samaterials.comfishersci.pt |

Broad Spectrum of Academic Inquiry: From Fundamental Chemistry to Applied Sciences

The scientific investigation into this compound and related cerium compounds spans a wide range of disciplines, from fundamental chemical principles to diverse applied sciences.

In the realm of fundamental chemistry , research focuses on understanding the synthesis, structure, and reactivity of cerium compounds. nih.govwiley.com For example, studies have explored the synthesis of this compound nanoparticles and the factors that control their morphology. acs.org Other research delves into the coordination chemistry of cerium(III) to develop new catalytic systems and to understand the mechanisms of cerium-promoted organic reactions. nih.govwiley.com The electrochemical behavior of cerium(III)/cerium(IV) complexes is another area of active investigation, with the goal of understanding the thermodynamics and kinetics of their redox chemistry. researchgate.net

The applications of this compound and its derivatives are explored across numerous applied sciences :

Materials Science: this compound is a precursor for producing cerium oxide (CeO₂), a material with widespread applications. americanelements.com It is also used in the development of advanced ceramics, where it can enhance properties like strength and thermal stability. samaterials.comstanfordmaterials.com Furthermore, cerium compounds are incorporated into materials for their specific optical and magnetic properties. samaterials.com

Catalysis: Cerium-based materials, often derived from this compound, are crucial in catalysis. samaterials.comstanfordmaterials.com They are key components in automotive catalytic converters for reducing harmful emissions and are also used as catalysts in various organic synthesis reactions. samaterials.comstanfordmaterials.com

Glass and Polishing: In the glass industry, this compound acts as a decolorizing agent. samaterials.comstanfordmaterials.com Cerium oxide, derived from the carbonate, is considered a highly efficient polishing agent for precision optics. americanelements.com

Environmental Technologies: Cerium compounds are being investigated for their potential in environmental remediation, such as in water treatment to remove contaminants. samaterials.comstanfordmaterials.com

Electronics and Energy: Cerium compounds are used in the production of phosphors for lighting and displays. samaterials.com They are also being explored for their potential in energy applications, such as in fuel additives to improve combustion and in materials for solar energy conversion. samaterials.comstanfordmaterials.com

| Field | Application | Reference |

|---|---|---|

| Materials Science | Precursor for cerium oxide and advanced ceramics | americanelements.comsamaterials.comstanfordmaterials.com |

| Catalysis | Automotive catalytic converters, organic synthesis | samaterials.comstanfordmaterials.com |

| Glass Manufacturing | Decolorizing agent and polishing agent | americanelements.comsamaterials.comstanfordmaterials.com |

| Environmental Science | Water treatment for contaminant removal | samaterials.comstanfordmaterials.com |

| Electronics | Phosphors for lighting and displays | samaterials.com |

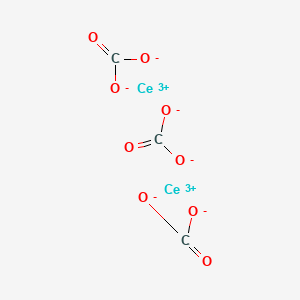

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLITDDQOMIBFS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2(CO3)3, C3Ce2O9 | |

| Record name | Cerium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041758 | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-01-9, 14623-75-7 | |

| Record name | Cerous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT48UBF1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Structural Elucidation of Cerium Iii Carbonate Systems

Crystallographic Investigations

High-resolution crystallographic methods are indispensable for identifying the precise phase composition and determining the atomic arrangements within cerium(III) carbonate systems.

Synchrotron powder X-ray diffraction (PXRD) is a powerful technique for the phase identification of crystalline materials. A study on a commercial 'this compound hydrate' revealed a complex multiphase composition rather than the nominal Ce₂(CO₃)₃. nrel.govnrel.gov The analysis of the synchrotron PXRD pattern showed that the material was, in fact, a mixture of three distinct phases. nrel.gov

The primary phases identified were orthorhombic this compound hydroxide (B78521) (CeCO₃OH) and cubic cerium(IV) oxide (CeO₂). nrel.gov A minor component was identified as a hexagonal form of CeCO₃OH. nrel.gov This complexity highlights the importance of precise phase characterization, as the properties and reactivity of the bulk material are a composite of its constituent phases. The presence of multiple cerium-containing phases underscores the challenges in synthesizing pure this compound. nrel.gov

Studies have also identified other hydrated forms, such as cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O) and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O), in samples prepared under different conditions. nih.govacs.org For instance, in certain synthesis routes, the relative amounts of cerium carbonate hydrate and cerium oxycarbonate can be influenced by the concentration of reagents. nih.gov

The majority phase found in some commercial 'this compound hydrate' samples is an orthorhombic form of this compound hydroxide (CeCO₃OH). nrel.govresearchgate.net The crystal structure of this phase was refined using a model based on the mineral ancylite, which has an orthorhombic Pmcn space group. nrel.govresearchgate.netosti.gov The refined lattice parameters for CeCO₃OH were determined to be a = 5.01019 (2) Å, b = 8.55011 (4) Å, and c = 7.31940 (4) Å. nrel.govresearchgate.netosti.gov

In this structure, the cerium atom (Ce1), the carbon atom (C1), and two of the oxygen atoms (O1, O3) are located at special positions with m point group symmetry. iucr.org The third oxygen atom (O2) occupies a general position. iucr.org The coordination environment around the Ce(III) cation involves bonds to both carbonate and hydroxide groups. nrel.gov Specifically, each cerium cation is bonded to two hydroxide groups and five carbonate groups. nrel.gov The hydrogen atoms of the hydroxide groups were not located in the refinement. nrel.goviucr.org This orthorhombic CeCO₃OH structure is isostructural with other lanthanoid carbonate hydroxides such as those of lanthanum, praseodymium, and neodymium. nrel.gov

Table 1: Crystallographic Data for Orthorhombic CeCO₃OH

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmcn |

| a (Å) | 5.01019 (2) |

| b (Å) | 8.55011 (4) |

| c (Å) | 7.31940 (4) |

Data sourced from Nagle-Cocco et al. (2025) nrel.govresearchgate.netosti.gov

Analysis of commercially available 'this compound hydrate' has revealed that it is often not a single-phase material but a mixture. nrel.govnrel.gov Synchrotron powder X-ray diffraction data has shown that a significant portion of such materials can be cubic cerium(IV) oxide (CeO₂). nrel.govresearchgate.netosti.gov In one particular analysis, CeO₂ constituted 47.12% by weight of the sample. nrel.govresearchgate.net

Besides the dominant orthorhombic CeCO₃OH and cubic CeO₂, a minor amount of a hexagonal polymorph of CeCO₃OH (0.40%wt) was also detected. nrel.govnrel.gov Other research has identified different hydrated and oxy-carbonate phases depending on the synthesis method, including cerium carbonate octahydrate (Ce₂(CO₃)₃·8H₂O) and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O). nih.govacs.orgresearchgate.net The presence of these various phases highlights the sensitivity of the final product to the synthesis conditions and the importance of thorough characterization. nrel.govnrel.govnih.gov

Table 2: Phase Composition of a Commercial 'this compound Hydrate' Sample

| Phase | Crystal System | Space Group | Weight Percentage (%) |

|---|---|---|---|

| CeCO₃OH | Orthorhombic | Pmcn | 52.49 |

| CeO₂ | Cubic | Fm3m | 47.12 |

| CeCO₃OH | Hexagonal | P6 | 0.40 |

Data sourced from Nagle-Cocco et al. (2025) nrel.govnrel.govresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the surface chemistry, oxidation states, and bonding environments within this compound systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. nih.gov For cerium compounds, XPS is particularly valuable for distinguishing between the Ce(III) and Ce(IV) oxidation states. chalcogen.ro The Ce 3d XPS spectrum is complex, featuring multiple peaks due to "shake-up" and "shake-down" satellite features, which arise from electron-electron interactions during the photoemission process. chalcogen.ro

Analysis of the Ce 3d spectra allows for the quantification of the relative amounts of Ce³⁺ and Ce⁴⁺ on the surface. researchgate.net The presence of Ce³⁺ is often associated with oxygen vacancies on the surface of ceria-based materials. nih.gov For cerium carbonate, maintaining the cerium in the +3 oxidation state is often desirable. google.com XPS studies can confirm the predominance of Ce(III) in cerium carbonate materials and can also detect the presence of any surface oxidation to Ce(IV), which might occur due to atmospheric exposure or specific treatments. nih.govgoogle.com The O 1s XPS spectrum can provide information about different oxygen species, such as lattice oxygen in oxides, carbonate groups, and hydroxyl groups or adsorbed water. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is used to identify functional groups present in a sample. mdpi.com In the context of this compound, FTIR is used to characterize the carbonate (CO₃²⁻) and hydroxyl (OH⁻) ligands, as well as any associated water molecules. acs.org

The vibrational modes of the carbonate ion are particularly informative. The position and splitting of the asymmetric stretching vibration (ν₃) of the carbonate group, typically observed in the 1300-1600 cm⁻¹ region, can indicate its coordination mode (e.g., unidentate, bidentate, bridging). researchgate.net For instance, a large peak separation between the symmetric and asymmetric stretching vibrations can be indicative of metal-coordinated unidentate carbonate species. researchgate.net

FTIR spectra of cerium carbonate materials also typically show broad absorption bands around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and adsorbed water, and a band around 1630 cm⁻¹ due to the H-O-H bending vibration of water. acs.org A peak around 744 cm⁻¹ can confirm the bonding between cerium and oxygen. researchgate.net Specific peak ratios, such as that between peaks at 1410 cm⁻¹ and 1468 cm⁻¹, have been used to characterize different forms of this compound. google.com

Table 3: Common FTIR Bands in Cerium Carbonate Systems

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (hydroxyl groups, water) |

| ~1630 | H-O-H bending (adsorbed water) |

| 1390 - 1500 | ν₃ (asymmetric stretch) of carbonate |

| ~1050 | Physical absorption of water |

| ~744 | Ce-O bond vibration |

Data compiled from various sources. acs.orgresearchgate.netresearchgate.net

Raman Scattering Spectroscopy for Precipitate Identification

Raman scattering spectroscopy serves as a valuable tool for the identification and characterization of this compound precipitates. This technique provides insight into the vibrational modes of the carbonate ions within the crystal lattice, allowing for the confirmation of the compound's formation. In laboratory experiments, stoichiometric this compound has been shown to exhibit a characteristic strong doublet at 1086 cm⁻¹ and 1077 cm⁻¹. researchgate.net The symmetric stretching mode (ν₁) of the carbonate ion is particularly prominent and serves as a key diagnostic feature.

In studies involving the reaction of carbon monoxide with ceria surfaces, a Raman band observed at 1068 cm⁻¹ has been attributed to the formation of a surface carbonate species. researchgate.net Furthermore, during the investigation of cerium(III) phosphate (B84403) dissolution in alkaline carbonate solutions, Raman analysis was employed to identify the nature of secondary precipitates. spmi.rucyberleninka.ru The spectra of these precipitates showed prominent peaks corresponding to carbonate anions, confirming the conversion of cerium phosphate to this compound under the experimental conditions. spmi.ru The interpretation of these spectra is often aided by comparison with reference databases. spmi.ru

Table 1: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Context/Reference Material | Source(s) |

|---|---|---|---|

| 1086 and 1077 | Strong doublet, ν₁ (symmetric stretching) | Stoichiometric this compound | researchgate.net |

| 1068 | ν₁ (symmetric stretching) | Carbonate formed on a ceria surface | researchgate.net |

| Not specified | Prominent carbonate anion peaks | Secondary precipitate from CePO₄ conversion | spmi.ru |

UV-Visible Spectroscopy in Solution-Phase and Catalytic Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying this compound, both in solution and as part of catalytic systems. The Ce(III) ion has characteristic sharp absorption bands in the UV region that arise from 4f-5d electronic transitions. For instance, diffuse-reflectance UV-Vis (DR-UV-Vis) spectra of micron-sized this compound hydrate (Ce₂(CO₃)₃·8H₂O) show distinct absorption bands at 240 nm, 252 nm, and 272 nm. escholarship.org In ethanolic solutions of cerium(III) nitrate (B79036), a maximum absorbance is observed at 265 nm, accompanied by a shoulder that extends to approximately 350 nm. researchgate.net

In the context of catalysis, UV-Vis spectroscopy is frequently used to monitor the progress of reactions. For example, the catalytic activity of this compound in the degradation of organic dyes, such as methylene (B1212753) blue, under UV irradiation can be quantified by tracking the decrease in the dye's characteristic absorbance maximum (e.g., at 654 nm for methylene blue) over time. google.com This allows for the calculation of reaction kinetics and the evaluation of the catalyst's efficiency. google.comacs.org While UV-Vis is also used to study cerium redox chemistry in acidic solutions, these experiments often require a preliminary step to remove carbonate ions as carbon dioxide gas to avoid interference. acs.orgresearchgate.net

Table 2: UV-Visible Absorption Bands Associated with Cerium(III)

| Wavelength (nm) | Sample Type / Conditions | Source(s) |

|---|---|---|

| 240, 252, 272 | Micron-sized Ce₂(CO₃)₃·8H₂O (DR-UV-Vis) | escholarship.org |

| 265 | Cerium(III) nitrate in ethanolic solution | researchgate.net |

| 654 | Methylene blue dye (used to monitor degradation) | google.com |

Electron Microscopy and Nanoscale Characterization

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an essential technique for the nanoscale characterization of this compound systems. Because the image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), cerium-rich areas appear significantly brighter, enabling their clear visualization. rsc.org This method has been instrumental in characterizing uniformly sized this compound clusters. For example, clusters with a diameter of 2.5 ± 0.4 nm deposited onto titanium dioxide (TiO₂) nanoparticle supports have been successfully imaged and measured using this technique. rsc.orgrsc.orgnih.govresearchgate.net

HAADF-STEM provides detailed information on the size, morphology, and distribution of these nanoscale clusters on support materials. rsc.org It has also been used to confirm the stability of these clusters, with images showing no significant changes in morphology or degradation after extensive washing procedures, which is critical for understanding their catalytic durability. rsc.orgnih.gov Beyond nanoscale clusters, the technique has also been applied to characterize larger, micron-sized particles of Ce₂(CO₃)₃·8H₂O, providing high-resolution images of their structure. escholarship.orgescholarship.org The imaging is often performed with low electron dosages to prevent beam damage to the carbonate structure, which is known to be fragile under electron beams. escholarship.orgescholarship.org

Electron Energy Loss Spectroscopy (EELS) for Valence State Distribution

Electron Energy Loss Spectroscopy (EELS), typically performed in conjunction with STEM, is a powerful tool for determining the oxidation state of cerium in this compound. The technique analyzes the energy lost by electrons as they pass through the sample, providing information about electronic transitions. For cerium, the M₄ and M₅ edges, which correspond to transitions from the 3d to the 4f shell, are particularly informative. rsc.orgnist.gov

The relative intensity of these M-edges, expressed as the M₄/M₅ ratio, is characteristic of the cerium valence state. rsc.orgresearchgate.net Research has consistently shown that for this compound, the Ce M₄/M₅ ratio is approximately 0.77 to 0.78. rsc.orgresearchgate.net This value serves as a definitive confirmation of the Ce(III) oxidation state, distinguishing it from the Ce(IV) state found in cerium oxide, which exhibits a higher M₄/M₅ ratio. rsc.orgresearchgate.net This analytical confirmation is crucial, especially when synthesizing nanoscale materials where the valence state dictates chemical properties. rsc.orgnih.gov Investigators must be cautious during EELS analysis, as prolonged exposure to the electron beam can damage the carbonate material, leading to the formation of Ce(IV) oxide species and a corresponding increase in the measured M₄/M₅ ratio. rsc.orgresearchgate.net

Chemical Reactivity, Complexation, and Redox Behavior of Cerium Iii Carbonate

Solution-Phase Thermodynamics and Kinetics

The thermodynamic and kinetic behavior of cerium(III) carbonate in solution is heavily influenced by the aqueous environment, particularly the concentration of carbonate ions, which dictates the speciation and redox potential of cerium.

In aqueous carbonate solutions, cerium(III) can be oxidized to cerium(IV). This transformation is significantly facilitated by the strong complexation of Ce(IV) by carbonate ions. tandfonline.com The formation of stable Ce(IV)-carbonato complexes lowers the redox potential of the Ce(IV)/Ce(III) couple, making the oxidation of Ce(III) more favorable than in non-complexing media. researchgate.net Studies conducted in concentrated sodium carbonate solutions have investigated the Ce(IV)/Ce(III) redox couple, determining its normal potential through electrochemical methods like square wave voltammetry. researchgate.net The redox potential for this couple in carbonate media has been measured in the range of +0.198 to +0.2595 V versus the Standard Hydrogen Electrode (SHE), a value significantly lower than that observed in strongly acidic, non-complexing solutions. researchgate.net The oxidation process is linked to the formation of highly stable Ce(IV) complexes, which act as the thermodynamic sink driving the reaction forward. tandfonline.com

Electrochemical studies, such as electromotive force (emf) measurements, have been employed to determine the composition of cerium-carbonate complexes in concentrated aqueous solutions. tandfonline.com In sodium carbonate solutions with concentrations ranging from approximately 2.1 to 4.0 molal, the predominant species are the tetracarbonato cerium(III) complex and the hexacarbonato cerium(IV) complex. tandfonline.comresearchgate.netresearchgate.net

The identified limiting complexes are:

For Cerium(III): A tetracarbonato complex, which is the major soluble species in media with carbonate concentrations greater than 1.0 M. researchgate.net

For Cerium(IV): A hexacarbonato complex, Ce(CO₃)₆⁸⁻, is identified as the limiting complex at high carbonate concentrations. researchgate.netresearchgate.net

Evidence suggests that the large negative charges on these anionic complexes are partially neutralized by sodium ions from the electrolyte solution. tandfonline.comresearchgate.net While comprehensive stability constants are challenging to determine due to the complex system, the stoichiometry of these dominant species is well-established in concentrated carbonate media. tandfonline.comresearchgate.net

Table 1: Dominant Cerium Carbonato Complexes in Concentrated Aqueous Solutions

| Oxidation State | Complex Name | Stoichiometric Formula |

|---|---|---|

| Cerium(III) | Tetracarbonato Cerium(III) | [Ce(CO₃)₄]⁵⁻ |

Note: The table reflects the primary complex species identified in specific concentration ranges. The actual charge and coordination may be influenced by ion pairing with cations like Na⁺ from the solution. tandfonline.comresearchgate.net

The formation and stability of cerium carbonato complexes are significantly affected by the ionic strength of the solution. tandfonline.comresearchgate.net In concentrated carbonate solutions, the high concentration of electrolytes necessitates accounting for the variation in activity coefficients of the reacting species. tandfonline.com The Specific Interaction Theory (SIT) is one of the models used to account for these variations when determining the stoichiometry and stability of the complexes. tandfonline.com The apparent diffusion coefficient of Ce(IV) has also been found to be dependent on the ionic strength. researchgate.net The complexation of other trivalent lanthanides and actinides with carbonate is similarly influenced by ionic strength, where higher concentrations of background electrolytes can impact the formation and distribution of different complex species. rsc.orgmdpi.com

Interfacial Reactions and Dissolution Studies

The dissolution of solid cerium compounds in carbonate-rich alkaline solutions is an interfacial process governed by complexation reactions that pull cerium ions into the liquid phase.

The solubility of sparingly soluble cerium salts, such as cerium(III) phosphate (B84403), in carbonate-alkaline media is driven by the formation of soluble carbonate complexes. spmi.ruspmi.ru Studies on the dissolution of model cerium(III) phosphate have characterized its behavior through solubility isotherms, which plot the degree of cerium extraction as a function of the carbonate concentration. spmi.ru The solubility isotherm obtained at 90 °C shows that the degree of cerium extraction into the solution increases with rising potassium carbonate concentration, reaching a maximum of 90.8% at a concentration of 4.5 M. spmi.ru

The proposed dissolution mechanism suggests a sequential process: the initial transformation of the solid cerium phosphate into an insoluble cerium carbonate, which then dissolves by forming soluble carbonate complexes. spmi.ruspmi.ru The reactions can be summarized as:

CePO₄ (s) + CO₃²⁻ (l) ↔ CeCO₃⁺ (l) + PO₄³⁻ (l)

CePO₄ (s) + 2CO₃²⁻ (l) ↔ [Ce(CO₃)₂]⁻ (l) + PO₄³⁻ (l)

The change in the color of the solution from yellow to orange at higher carbonate concentrations (above 3 mol/l) may indicate a shift in the dominant complex ion, possibly from CeCO₃⁺ to [Ce(CO₃)₂]⁻. spmi.ru

The efficiency of extracting cerium from a solid phase into a carbonate-alkaline solution is dependent on several key physical and chemical parameters.

Temperature: Increasing temperature generally enhances the extraction of cerium. In one study, the removal percentage of Ce(III) by a graphite/alginate adsorbent increased with temperature, rising from 95.5% at 25°C to 98.2% at 55°C. d-nb.infonih.gov

Carbonate Ion Concentration: This is a critical factor, as a higher concentration of carbonate ions increases the formation of soluble cerium complexes, thereby promoting dissolution. spmi.ruspmi.ru The degree of cerium extraction rises significantly with an increase in potassium carbonate concentration. spmi.ru

Interphase Ratio (L:S): The liquid-to-solid ratio significantly affects the degree of extraction. A substantial excess of the potassium carbonate solution is required to achieve higher solubility and extraction of cerium. spmi.ruspmi.ru

Stirring: The dissolution process is limited by diffusion, meaning the rate of stirring has a notable impact. Studies show that solubility increases with the stirring rate up to a value of 650 rpm, beyond which the effect plateaus. spmi.ru

pH: The pH of the solution is a crucial parameter influencing cerium's speciation and interaction with surfaces. For adsorption processes, the removal of Ce(III) increases sharply with pH from 1 to 5, stabilizing at a pH of around 6 to 8. d-nb.infonih.gov In the context of dissolution in carbonate media, the addition of either acid or alkali to the cerium phosphate and potassium carbonate mixture leads to a decrease in solubility. spmi.ru This suggests that hydroxide (B78521) and bicarbonate anions may form less stable complexes compared to the carbonate ion, and maintaining an optimal pH where carbonate is the dominant species is essential for high solubility. spmi.ru

Table 2: Summary of Parametric Effects on Cerium Extraction in Carbonate Media

| Parameter | Effect on Extraction/Dissolution | Observations and Conditions | Citation |

|---|---|---|---|

| Temperature | Increases | Removal of Ce(III) increased from 95.5% at 25°C to 98.2% at 55°C in an adsorption study. | d-nb.infonih.gov |

| Carbonate Ion Conc. | Increases | Maximum extraction of 90.8% achieved at 4.5 M K₂CO₃ at 90°C. | spmi.ru |

| Interphase Ratio (L:S) | Increases | A significant excess of carbonate solution is necessary to enhance solubility. | spmi.ruspmi.ru |

| Stirring | Increases (up to a limit) | Process is diffusion-limited; solubility increases significantly up to 650 rpm. | spmi.ru |

| pH | Optimal range exists | For dissolution, adding acid or alkali decreases solubility. For adsorption, efficiency is highest at pH 6-8. | spmi.rud-nb.infonih.gov |

Formation of Secondary Precipitates and Dynamic Complex Ion Transformations

The mechanism of dissolution of rare earth metal phosphates, including cerium phosphate, in carbonate solutions is thought to involve three successive stages: reprecipitation followed by two stages of complexation. cyberleninka.ru The reprecipitation of phosphate is considered the longest stage in this process. cyberleninka.ru Furthermore, in solutions containing dissolved CO2, cerium(III) can precipitate as this compound or cerium oxycarbonate (CeOCO3). mdpi.com This has been observed in studies involving cerium nitrate (B79036) as a corrosion inhibitor, where the protective layer formed can contain mixed cerium(III) hydroxides and carbonates. mdpi.com

The complexation of cerium(III) in carbonate media is a key aspect of its chemistry. In concentrated carbonate solutions, cerium(III) can form various carbonate complexes. researchgate.netosti.gov The stability and stoichiometry of these complexes are dependent on the solution conditions. For example, in highly concentrated sodium carbonate solutions, the limiting complex for Ce(III) has been identified as [Ce(CO3)4]5-. researchgate.net In the presence of other ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), mixed complexes like [CeIIIDOTA(CO3)]3- can form at high bicarbonate concentrations. researchgate.net The formation of these complexes significantly influences the redox behavior and solubility of cerium.

Electrochemical Characteristics

The electrochemical behavior of cerium is characterized by the reversible Ce(III)/Ce(IV) redox couple, which is central to many of its applications. researchgate.netnih.gov The standard potential of this redox couple is highly sensitive to the composition of the electrolyte, particularly the presence of complexing anions like carbonate. nih.govsoton.ac.uk

In aqueous carbonate media, the normal potential of the Ce(IV)/Ce(III) redox couple is significantly lower than in acidic, non-complexing media. researchgate.netosti.gov For instance, in concentrated sodium carbonate solutions, the formal potential (E0') has been observed to vary from 259.5 to 198.0 mV versus the standard hydrogen electrode (SHE) in the temperature range of 15-50 °C. researchgate.net This shift is attributed to the strong complexation of both Ce(III) and Ce(IV) by carbonate ions, with the Ce(IV) species being preferentially stabilized. researchgate.net Studies have identified the limiting Ce(IV) complex as [Ce(CO3)5]6- or potentially [Ce(CO3)6]8-. researchgate.net

The potential required to oxidize Ce(III) is also affected by temperature and carbonate concentration. osti.gov An increase in either temperature or carbonate concentration leads to a decrease in the oxidation potential, making the oxidation of Ce(III) more favorable. researchgate.netosti.gov For example, in potassium carbonate solutions, increasing the temperature from 10 °C to 70 °C can lower the half-wave potential by 39 mV. osti.gov Similarly, increasing the potassium carbonate concentration from 3.5 M to 5.5 M can lower the potential by 54 mV. osti.gov

In contrast, in acidic electrolytes like sulfuric acid, the Ce(III)/Ce(IV) redox potential is much higher. nih.govacs.org This difference is due to the different complex species formed. In sulfuric acid, Ce(III) is primarily coordinated by water molecules as [CeIII(H2O)9]3+, while Ce(IV) forms complexes with bisulfate ions, such as [CeIV(H2O)6(HSO4)3]+. nih.govacs.org

Table 1: Formal Potential of the Ce(IV)/Ce(III) Redox Couple in Carbonate Media

| Temperature (°C) | Formal Potential (E0' vs. SHE, mV) |

| 15 | 259.5 |

| 50 | 198.0 |

| Data sourced from electrochemical studies in concentrated sodium carbonate solutions. researchgate.net |

The electrochemical oxidation of Ce(III) to Ce(IV) involves a complex charge transfer process that is influenced by the electrolyte composition and the electrode material. soton.ac.uk The kinetics of this reaction are generally considered to be slow, a characteristic attributed to the significant structural rearrangement that occurs upon oxidation. nih.govsoton.ac.uk

In carbonate media, the Ce(III)/Ce(IV) redox couple is chemically stable and reversible. osti.gov However, the charge transfer kinetics can be influenced by the formation of specific complexes. For instance, the reaction of the carbonate radical (CO3•-) with [CeIIIDOTA] to produce the tetravalent cerium species has a measured rate constant of 3.3 × 10^5 M-1 s-1, which is considered relatively slow and suggests an outer-sphere electron transfer mechanism. researchgate.net

In acidic media, the charge transfer is highly asymmetric, with reported charge transfer coefficients (α) significantly less than 0.5. nih.govsoton.ac.ukacs.org For example, at platinum and glassy carbon electrodes in sulfuric acid, the cathodic charge transfer coefficient is approximately 0.23. nih.govacs.org This asymmetry is explained by a two-step mechanism involving a chemical step (ligand exchange) followed by a rate-determining electron transfer step. nih.govacs.org

Kinetic parameters such as the standard rate constant (k0) and exchange current density (i0) are also highly dependent on the experimental conditions. nih.govsoton.ac.uk In sulfuric acid, the standard rate constant on a platinum electrode has been determined to be 1.43 × 10^–4 cm/s. nih.govacs.org The exchange current density is influenced by factors like temperature and the concentration of Ce(IV) ions. nih.govacs.org

Table 2: Kinetic Parameters for the Ce(III)/Ce(IV) Redox Couple in Sulfuric Acid

| Electrode Material | Standard Rate Constant (k₀, cm/s) | Charge Transfer Coefficient (α) | Activation Energy (Ea, kJ/mol) |

| Platinum (Pt) | 1.43 × 10⁻⁴ ± 7 × 10⁻⁶ | 0.23 ± 0.005 | 48.3 ± 21 |

| Glassy Carbon (GC) | 2.99 × 10⁻⁵ ± 1.30 × 10⁻⁶ | 0.23 ± 0.008 | N/A |

| Data obtained from kinetic measurements in sulfuric acid. nih.govacs.org |

The interaction of cerium species with electrode surfaces plays a crucial role in both electrochemical reactions and corrosion protection. The nature of the electrode material significantly affects the electrochemical response of the Ce(III)/Ce(IV) redox reaction. soton.ac.uk Platinum electrodes are often used for voltammetric analysis due to their good response, though they are sensitive to the formation of surface oxide layers which can reduce the reaction rate. soton.ac.uk Glassy carbon electrodes also provide well-defined voltammograms. soton.ac.uk

In the context of corrosion inhibition, cerium(III) ions can interact with metal surfaces to form a protective layer. This layer often consists of cerium hydroxides and, in the presence of dissolved carbon dioxide, cerium carbonates. mdpi.com For example, on carbon steel, a protective coating can form consisting of lepidocrocite and Ce(III) compounds, including mixed hydroxides and carbonates. mdpi.com The formation of these insoluble cerium compounds at cathodic sites on the metal surface is believed to be a key mechanism of corrosion protection. mdpi.com This process involves the dissolution of crystalline cerium compounds, release of cerium ions, and subsequent precipitation of amorphous cerium oxides/hydroxides in the alkaline environment created by the cathodic reaction. mdpi.com

The presence of this compound has been shown to have an inhibitive effect on the corrosion of alloys like brass in saline solutions. electrochemsci.org The protective film formed on the metal surface can passivate the electrode and reduce the corrosion rate. electrochemsci.org Surface analysis techniques have confirmed the presence of cerium compounds, including carbonates, in these protective films. mdpi.com

Thermal Decomposition Mechanisms and Material Transformation

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the decomposition pathway of cerium(III) carbonate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic events.

The thermal decomposition of hydrated this compound, such as Ce₂(CO₃)₃·3H₂O, under equilibrium conditions typically proceeds through several distinct stages, as identified by endothermic effects in thermal analysis. iaea.orgosti.gov

A common decomposition sequence involves:

Dehydration: An initial endothermic peak, typically occurring between 160-170°C, corresponds to the loss of water of hydration. iaea.orgosti.gov

Initial Carbonate Decomposition: A second endothermic event is observed between 250-280°C, associated with the removal of one molecule of carbon dioxide (CO₂) and the formation of an intermediate solid solution. iaea.orgosti.gov A sharp weight loss in this region (200-300°C) is a characteristic feature in TGA curves. acs.org

The total weight loss observed in TGA for the transformation of cerium hydroxycarbonate (Ce(OH)CO₃) to CeO₂ is approximately 22-25%, which aligns well with theoretical calculations. rsc.org

The decomposition of this compound does not proceed directly to cerium(IV) oxide but involves the formation of one or more intermediate species. One of the most frequently cited intermediates is cerium oxycarbonate. semanticscholar.org Studies have identified phases such as cerium oxycarbonate (Ce₂O₂CO₃) or (Ce₂(CO₃)₂O·H₂O) forming during the thermal treatment. acs.orgwikipedia.orgresearchgate.net

For instance, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) was found to produce CeO₂ via a cerium oxycarbonate intermediate. researchgate.net The oxidation from Ce³⁺ to Ce⁴⁺ is thought to occur via the decomposition of this oxycarbonate phase, which may first yield Ce₂O₃ before oxidizing completely to CeO₂. researchgate.net

While not a direct intermediate of this compound decomposition, the thermal behavior of cerium(III) acetate (B1210297) provides a well-studied analogue that illustrates similar intermediate formation. Its decomposition also proceeds through oxycarbonate species. wikipedia.org The thermal decomposition of Ce(CH₃COO)₃·1.5H₂O in an inert atmosphere is proposed to form intermediates such as Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and finally Ce₂O₂CO₃ before yielding CeO₂. researchgate.net This highlights the general tendency of cerium(III) carboxyl-containing precursors to form oxy-species during their thermal breakdown.

The table below summarizes the key decomposition stages and intermediates for this compound and related compounds.

| Precursor Compound | Temperature Range (°C) | Event | Intermediate/Product |

| Ce₂(CO₃)₃·xH₂O | 160 - 170 | Dehydration | Anhydrous Ce₂(CO₃)₃ |

| 250 - 280 | Partial Decomposition | Cerium Oxycarbonate | |

| >280 | Final Decomposition & Oxidation | Cerium(IV) Oxide (CeO₂) | |

| Ce(CH₃COO)₃·1.5H₂O | ~310 | Decomposition | Basic Cerium(III) Acetate |

| >310 | Further Decomposition | Cerium Oxycarbonate (Ce₂O₂CO₃) | |

| Higher Temperatures | Final Decomposition | Cerium(IV) Oxide (CeO₂) |

This table is a composite representation based on findings from multiple sources. iaea.orgosti.govwikipedia.orgresearchgate.net

Influence of Reaction Atmosphere on Decomposition Kinetics

The composition of the surrounding atmosphere—whether inert (like argon or nitrogen) or oxidizing (like air)—has a profound effect on the decomposition mechanism, intermediate products, and final transformation temperature.

Studies on cerium compounds, such as cerium(III) acetate, reveal significant differences in decomposition pathways depending on the atmosphere. dergipark.org.trresearchgate.net

In an oxidizing (dry air) atmosphere: The decomposition is often rapid and occurs at lower temperatures. For cerium(III) acetate, the decomposition to CeO₂ is an exothermic process that is largely complete by 330°C. dergipark.org.trresearchgate.net This is considered more energetically favorable. researchgate.net The presence of oxygen facilitates the direct oxidation of Ce(III) to Ce(IV). researchgate.net

In an inert (argon) atmosphere: The decomposition process is more complex and occurs over a broader temperature range, often requiring higher final temperatures. For cerium(III) acetate, decomposition in argon involves a series of endothermic reactions and the formation of multiple intermediate products. dergipark.org.tr The significant differences between the two atmospheres are most apparent in the 250-550°C range. dergipark.org.trresearchgate.net Even in an inert atmosphere, oxidation of Ce(III) to Ce(IV) eventually occurs, likely due to the release of oxidizing species from the precursor itself, but the pathway is different and less direct. researchgate.net

The table below contrasts the decomposition characteristics in different atmospheres based on studies of cerium precursors. dergipark.org.trresearchgate.netresearchgate.net

| Atmosphere | Key Characteristics | Final Product |

| Oxidizing (Dry Air) | Rapid, exothermic, single-step decomposition. Energetically favorable. | CeO₂ (at lower temperatures, ~330°C) |

| Inert (Argon/Nitrogen) | Slower, multi-step decomposition with several endothermic events and intermediates. | CeO₂ (at higher temperatures) |

The conversion of Ce(III) to the more stable Ce(IV) oxidation state is a critical step during the calcination of this compound and its precursors. This oxidation is an exothermic process that contributes to the driving force for the formation of the stable cubic fluorite structure of CeO₂. semanticscholar.org

Kinetic and Mechanistic Modeling of Thermal Transformations

To gain a quantitative understanding of the decomposition process, kinetic and mechanistic models are applied to thermal analysis data. These models help determine key parameters like activation energy (Eₐ), which represents the energy barrier for the reaction, and elucidate the reaction mechanism.

Non-isothermal methods, using data from TGA scans at multiple heating rates, are commonly employed. acs.org Isoconversional methods, such as the expanded Friedman method, can demonstrate how the activation energy changes with the degree of conversion, indicating a complex, multi-step mechanism. researchgate.net

For the thermal decomposition of cerium(III) nitrate (B79036) hexahydrate, a related precursor, the activation energy was found to be significantly lower in an air atmosphere (e.g., ~156-190 kJ mol⁻¹) compared to an argon atmosphere (~232-285 kJ mol⁻¹), confirming that decomposition is energetically more favorable in air. researchgate.net Model-fitting methods are then used to identify the most probable reaction mechanism (e.g., nucleation, diffusion, or reaction-order models). researchgate.netacs.org For example, the decomposition kinetics of some alkaline earth carbonates have been successfully described using first-order reaction models via the Coats-Redfern integral approximation method. scielo.br

Kinetic studies on rare earth concentrates containing cerium carbonate minerals have identified that the reaction mechanism can involve nucleation and nuclei growth, described by models like g(α) = -ln(1 – α). acs.org The application of these modeling techniques is crucial for optimizing the calcination process to produce CeO₂ with desired properties.

Determination of Activation Energies for Crystallization and Decomposition Processes

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a chemical reaction or physical transformation to occur. For the thermal decomposition of this compound, this includes processes like the decomposition of the carbonate structure and the crystallization of new phases, such as cerium oxide. While specific activation energy values for the decomposition of pure this compound are not extensively documented in the surveyed literature, the methodologies for their determination and values for related materials provide significant insight.

Methods like the Kissinger and isoconversional analysis are commonly employed to determine activation energies from thermal analysis data (e.g., DSC, TGA). mdpi.comdergipark.org.trcsic.es The activation energy for crystallization, often termed "apparent" activation energy, encompasses all processes occurring during the reaction, including dissolution, aggregation, and nucleation. acs.org

While a direct value for this compound is elusive, studies on related compounds offer a comparative perspective. For instance, the activation energy for the crystallization of amorphous anhydrous cerium(III) acetate has been calculated to be 244 kJ/mol using the Kissinger method. dergipark.org.tr In another study, the roasting and decomposition of bastnaesite, a mixed rare-earth fluoro-carbonate ore, was found to have an activation energy between 177 and 230 kJ mol⁻¹. acs.org These values highlight the substantial energy barrier that must be overcome for the structural rearrangement and decomposition of such compounds.

Table 1: Activation Energies for Related Cerium and Carbonate Compounds

| Compound/Process | Activation Energy (Ea) (kJ/mol) | Method | Reference |

|---|---|---|---|

| Crystallization of anhydrous cerium(III) acetate | 244 | Kissinger method | dergipark.org.tr |

| Decomposition of Bastnaesite (RE-fluoro-carbonate) | 177 - 230 | Non-isothermal TGA | acs.org |

| Ce3+/Ce4+ redox reaction (on Pt electrode in H₂SO₄) | 48.3 ± 21 | Electrochemical (Tafel plot) | acs.org |

Decarboxylation and Oxidation Behavior

The thermal decomposition of hydrated this compound, Ce₂(CO₃)₃·xH₂O, is a stepwise process. osti.gov The initial stage involves dehydration, followed by decarboxylation and the simultaneous oxidation of cerium from its trivalent (Ce³⁺) to its tetravalent (Ce⁴⁺) state.

The process can be summarized in several key temperature-dependent stages:

Dehydration : The first step is the loss of water molecules. For hydrated cerium carbonate, this dehydration process occurs at relatively low temperatures. Studies on cerium carbonate precursors show that poorly retained water is liberated at around 150°C. rsc.org A more detailed investigation of this compound trihydrate (Ce₂(CO₃)₃·3H₂O) identified a distinct dehydration endoeffect between 160-170°C. osti.gov

Decarboxylation and Oxidation : Following dehydration, the carbonate structure begins to break down, releasing carbon dioxide. This decarboxylation does not happen in a single step but is coupled with the oxidation of Ce³⁺ to Ce⁴⁺. Research indicates that for carbonate precursors, the initial decarboxylation occurs at approximately 250–280°C. rsc.org This temperature range corresponds to the removal of one CO₂ molecule and the formation of an intermediate solid solution based on cerium(IV) oxide (CeO₂). osti.gov

Final Decomposition : As the temperature increases further, the remaining carbonate groups are removed, and the oxidation of cerium is completed. osti.govrsc.org The removal of the final two CO₂ molecules occurs at higher temperatures, leading to a more perfected CeO₂ crystal structure. osti.gov The complete decomposition and oxidation of cerium carbonate to CeO₂ may require temperatures up to 400°C or higher. osti.gov One study noted that a temperature of 1100°C for one hour was required to fully convert cerium carbonate to its respective oxide. osti.gov

Table 2: Key Stages in the Thermal Decomposition of Hydrated this compound

| Process | Temperature Range (°C) | Description | Reference |

|---|---|---|---|

| Dehydration | ~150 - 170 | Loss of water of hydration from the crystal structure. | osti.govrsc.org |

| Initial Decarboxylation & Oxidation | ~250 - 280 | Removal of the first CO₂ molecule and partial oxidation of Ce³⁺ to Ce⁴⁺, forming a CeO₂-based intermediate. | osti.govrsc.org |

| Final Decomposition & Oxidation | > 280 - 400 | Removal of remaining CO₂ molecules, completion of Ce³⁺ oxidation, and crystallization of CeO₂. | osti.govrsc.orgosti.gov |

Compound Index

Catalytic Applications of Cerium Iii Carbonate and Its Derivatives

Organic Synthesis Catalysis

Cerium(III) carbonate and its derivatives have demonstrated significant efficacy as catalysts in various organic synthesis reactions, offering advantages such as high efficiency, selectivity, and mild reaction conditions.

Promotion of Knoevenagel Condensation and Related Organic Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is effectively promoted by cerium-based catalysts. While specific studies focusing solely on this compound are limited, the catalytic activity of cerium oxides derived from cerium salts provides insight into the potential role of this compound. For instance, a ternary nanocomposite of CdS/CeO₂/Ag₂CO₃ has been shown to be an efficient heterogeneous catalyst for the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile. samaterials.com Under optimal conditions, using water as a solvent at room temperature, this catalyst system achieved a high yield of 92.19% in 33 minutes. samaterials.com The catalytic efficiency is attributed to the synergistic effects of the components, where the cerium oxide likely plays a key role in activating the reactants.

The reaction conditions for the Knoevenagel condensation are generally mild, often proceeding at room temperature. samaterials.com The scope of the reaction is broad, accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing substituents. samaterials.com

| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | CdS/CeO₂/Ag₂CO₃ | Water | Room Temperature | 33 | 92.19 ± 0.41 |

| 4-Chlorobenzaldehyde | Malononitrile | CdS/CeO₂/Ag₂CO₃ | Water | Room Temperature | 28 | 94.12 ± 0.84 |

| 4-Hydroxybenzaldehyde | Malononitrile | CdS/CeO₂/Ag₂CO₃ | Water | Room Temperature | 43 | 81.23 ± 0.98 |

| 4-(Dimethylamino)benzaldehyde | Malononitrile | CdS/CeO₂/Ag₂CO₃ | Water | Room Temperature | 53 | 76.97 ± 1.53 |

Facilitation of Oxidation and Hydrogenation Processes

Cerium(III) compounds are also effective catalysts for oxidation and hydrogenation reactions. The catalytic activity is rooted in the ability of cerium to cycle between its +3 and +4 oxidation states.

In the realm of oxidation, cerium(III) chloride (CeCl₃), a closely related cerium(III) salt, has been successfully employed as a photocatalyst for the aerobic oxidation of benzylic alcohols to the corresponding aldehydes and ketones. nih.govmdpi.comd-nb.info This process utilizes air as the oxidant and proceeds under mild conditions with blue LED irradiation. nih.govmdpi.com For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde achieved a 55% yield. nih.govmdpi.com The reaction tolerates a variety of functional groups on the aromatic ring. nih.govmdpi.comd-nb.info The proposed mechanism involves the in-situ formation of a Ce(IV) species which, upon photoexcitation, facilitates the oxidation of the alcohol and is subsequently regenerated. nih.govmdpi.comd-nb.info

| Substrate | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl alcohol | 10 mol % CeCl₃·7H₂O | CH₃CN | Blue LED, 50 °C | 35 | 55 |

| 4-Iodobenzyl alcohol | 10 mol % CeCl₃·7H₂O | CH₃CN | Blue LED, 50 °C | 35 | 65 |

| 4-Chlorobenzyl alcohol | 10 mol % CeCl₃·7H₂O | CH₃CN | Blue LED, 50 °C | 35 | 72 |

| Thiophene-2-ylmethanol | 10 mol % CeCl₃·7H₂O | CH₃CN | Blue LED, 50 °C | 35 | 80 |

In hydrogenation reactions, a pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complex supported on SiO₂ pellets has been shown to be a mild and efficient heterogeneous catalyst for the hydrogenation of nitroarenes to anilines. mdpi.commdpi.com This catalyst demonstrated a promoting effect of the cerium ions, leading to complete conversion of nitrobenzene (B124822) to aniline (B41778) at 60 °C and 40 bar H₂ pressure. mdpi.com The catalyst is also recyclable, highlighting its potential for sustainable chemical synthesis. mdpi.com

Environmental Catalysis

This compound and its derivatives play a crucial role in environmental catalysis, contributing to the reduction of harmful pollutants from various sources.

Application in Automotive Exhaust Purification (Catalytic Converters)

Cerium-based materials are integral components of modern three-way catalytic converters (TWCs) used in gasoline-powered vehicles. samaterials.comstanfordmaterials.comlynasrareearths.comsciltp.comresearchgate.netstanfordmaterials.com These catalysts simultaneously convert carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂). stanfordmaterials.comlynasrareearths.comresearchgate.netstanfordmaterials.com Cerium's primary role in TWCs is its high oxygen storage capacity (OSC), which allows it to store and release oxygen depending on the air-to-fuel ratio of the engine. lynasrareearths.comstanfordmaterials.com Under fuel-rich conditions (excess fuel), stored oxygen is released to oxidize CO and HC. Conversely, under fuel-lean conditions (excess air), it adsorbs oxygen, facilitating the reduction of NOx. lynasrareearths.com This buffering capacity widens the operational window of the catalytic converter, ensuring high conversion efficiencies under fluctuating exhaust conditions. lynasrareearths.comsciltp.com While cerium oxide (CeO₂) is the active form in the converter, this compound serves as a precursor for the synthesis of these high-surface-area ceria materials used in the catalyst washcoat. samaterials.com

Role as Fuel Additives for Combustion Efficiency Enhancement

This compound-based additives are utilized in diesel fuels to enhance combustion efficiency and reduce harmful emissions. samaterials.comstanfordmaterials.com When added to diesel, these compounds decompose to form fine cerium oxide nanoparticles that act as catalysts during combustion. nih.govsae.org These nanoparticles facilitate a more complete combustion of the fuel, which leads to improved fuel economy and a reduction in the emission of particulate matter (soot), carbon monoxide, and unburned hydrocarbons. nih.govstanfordmaterials.comsae.org The catalytic effect is attributed to the ability of ceria to provide oxygen directly to the soot particles, promoting their oxidation at lower temperatures. nih.gov

Catalytic Soot Oxidation under Varied Conditions

The accumulation of soot in diesel particulate filters (DPFs) is a significant challenge in modern diesel engines. Cerium-based catalysts, often derived from precursors like this compound, are highly effective in promoting the oxidation of this trapped soot. stanfordmaterials.commdpi.comnih.govconicet.gov.arconicet.gov.ar The catalytic activity of ceria in soot oxidation stems from its ability to facilitate the transfer of oxygen to the carbonaceous soot particles, thereby lowering the temperature required for their combustion. stanfordmaterials.comnih.gov

The efficiency of soot oxidation can be influenced by various factors, including the catalyst composition and the presence of other gases in the exhaust stream. For instance, the addition of promoters like samarium (Sm) to manganese-based oxides containing cerium can significantly enhance soot oxidation activity. mdpi.com In one study, a Sm and Ce co-modified MnOx catalyst exhibited a T₁₀ (temperature for 10% soot conversion) of 306 °C. mdpi.com The presence of NO in the exhaust can also influence the soot oxidation mechanism, with the catalytic formation of NO₂ over the ceria surface playing a role in the oxidation process. stanfordmaterials.com

| Catalyst | Contact with Soot | T₁₀ (°C) | T₅₀ (°C) | T₉₀ (°C) |

|---|---|---|---|---|

| MnOₓ | Tight | 340 | 416 | 461 |

| Sm-MnOₓ | Tight | 318 | 395 | 448 |

| Ce-MnOₓ | Tight | 312 | 389 | 441 |

| Sm-Ce-MnOₓ | Tight | 306 | 382 | 435 |

Biomimetic and Redox Catalysis

This compound and its derivatives have garnered significant attention for their versatile catalytic activities, particularly in biomimetic and redox catalysis. These materials exhibit enzyme-like functions that are crucial for mitigating oxidative stress and facilitating important biochemical reactions. Their unique redox properties, cycling between Ce(III) and Ce(IV) oxidation states, underpin their catalytic prowess in a variety of applications, from antioxidant systems to the hydrolysis of phosphates.

Design of Tandem Catalytic Antioxidant Systems for Reactive Oxygen Species (ROS) Degradation

Photoactive metal oxides, such as titanium dioxide (TiO2), are widely used in various consumer products but are known to generate harmful reactive oxygen species (ROS) upon exposure to light. researchgate.netjocpr.com These ROS can degrade materials and have been linked to adverse health effects. researchgate.netjocpr.com To counteract this, tandem catalytic antioxidant systems have been designed utilizing this compound nanoparticles. researchgate.netjocpr.com

These systems work by combining the ROS-generating photoactive metal oxide with this compound, which acts as a potent catalytic antioxidant. researchgate.netjocpr.com When dispersed together, this compound can decrease the rate of photodecomposition of organic materials by a significant margin. researchgate.netjocpr.com For instance, in aqueous media containing photoactive metal oxides, cerium carbonate catalysts have been shown to reduce the photodecomposition rate of organic dyes and commercial pigments by up to 820-fold. researchgate.netjocpr.com

The mechanism of this protective action involves a tandem catalysis process that mimics the enzymatic cascade of superoxide (B77818) dismutase (SOD) and catalase. researchgate.netjocpr.com this compound catalyzes the disproportionation of ROS, while the photoactive metal oxide, like TiO2, can contribute to the decomposition of hydrogen peroxide (H2O2). researchgate.netjocpr.com This dual action effectively neutralizes the harmful ROS before they can cause oxidative damage to surrounding organic molecules. mdpi.com The effectiveness of this system is highlighted by the preservation of materials such as polymethylmethacrylate films and the color in paint formulations. researchgate.netjocpr.com

A study demonstrated the efficacy of this tandem system with a methylene blue dye solution. In the presence of a highly photoactive form of TiO2, 98% of the dye was destroyed after just six minutes of ultraviolet radiation. researchgate.net However, with the addition of cerium carbonate, the rate of oxidation dropped to a mere 0.15% of the original rate, with the solution's color remaining largely unchanged even after six hours of radiation exposure. researchgate.net

| Component | Function in Tandem System | Reference |

| This compound | Catalytic antioxidant, mimics Superoxide Dismutase (SOD) | researchgate.net, jocpr.com |

| Photoactive Metal Oxide (e.g., TiO2) | Generates ROS, mimics Catalase | researchgate.net, jocpr.com, mdpi.com |

Superoxide Dismutase (SOD) Mimicry by this compound

A key function of this compound within the tandem catalytic antioxidant system is its ability to mimic the action of superoxide dismutase (SOD). mdpi.comescholarship.org SOD is a vital enzyme in biological systems that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). researchgate.net By mimicking this activity, this compound provides a crucial first line of defense against ROS-induced oxidative stress. nih.govrsc.org

The SOD-mimetic activity of this compound is attributed to the redox cycling of cerium between its Ce(III) and Ce(IV) oxidation states. tandfonline.com The Ce(III) on the surface of the carbonate nanoparticles can be oxidized to Ce(IV) by reducing the superoxide anion to hydrogen peroxide. tandfonline.com This catalytic cycle allows for the continuous neutralization of superoxide radicals.

This biomimetic function is a significant advantage over stoichiometric antioxidants, such as vitamins, which are consumed in the reaction and offer limited protection. mdpi.com The catalytic nature of this compound allows it to neutralize multiple ROS molecules, providing sustained and robust antioxidant protection. mdpi.com The importance of both the cerium(III) ion and the carbonate has been highlighted, as related compounds like cerium phosphate (B84403) and sodium carbonate were found to be inactive in this context. jocpr.com

| Feature | Description | Reference |

| Enzyme Mimicked | Superoxide Dismutase (SOD) | mdpi.com, escholarship.org |

| Substrate | Superoxide anion (O₂⁻) | researchgate.net |

| Products | Molecular oxygen (O₂) and Hydrogen peroxide (H₂O₂) | researchgate.net |

| Mechanism | Redox cycling of Ce(III)/Ce(IV) | tandfonline.com |

Oxidase-like Activities of Cerium Oxycarbonate Nanoparticles

Beyond its SOD-mimetic capabilities, cerium-based compounds, specifically cerium oxycarbonate nanoparticles (Ce₂(CO₃)₂O·H₂O NPs), have been shown to exhibit intrinsic oxidase-like activity. This means they can catalyze the oxidation of substrates in the absence of hydrogen peroxide, a characteristic that distinguishes them from peroxidase mimics.

Research has demonstrated that biocompatible cerium oxycarbonate nanoparticles can oxidize the colorless chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) to its blue-colored oxidized form (ox-TMB). This catalytic activity follows the Michaelis-Menten enzymatic pathway, indicating a behavior analogous to natural enzymes. This discovery is notable as it was one of the first reports of enzyme-mimetic activities for direct metal carbonate nanoparticles. The multifunctional nature of these nanoparticles is further underscored by their potential applications as CT contrast agents and nanocarriers.

| Substrate | Product | Catalyst | Key Finding | Reference |

| 3,3′,5,5′-tetramethylbenzidine (TMB) | Oxidized TMB (ox-TMB) | Cerium Oxycarbonate Nanoparticles (Ce₂(CO₃)₂O·H₂O NPs) | Obeys Michaelis-Menten kinetics |

Ce-Based Solid-Phase Catalysts for Phosphate Hydrolysis

Cerium-based solid-phase catalysts are effective in the hydrolysis of biorelevant phosphates, a reaction of significant interest for both biological and environmental applications. While much of the research has focused on cerium oxide (CeO₂) and cerium-based metal-organic frameworks (MOFs), it is important to note that catalytically active CeO₂ can be prepared from a cerium carbonate precursor through annealing.

The catalytic hydrolysis of phosphate esters by cerium-based materials relies on the cooperative action of both Ce³⁺ and Ce⁴⁺ ions present on the catalyst's surface. The Ce⁴⁺ ion, acting as a strong Lewis acid, activates the phosphate substrate. Concurrently, the Ce³⁺ ion provides a metal-bound hydroxide (B78521), which serves as a potent nucleophile to attack the phosphorus center, facilitating the cleavage of the phosphate ester bond. This synergistic mechanism allows for the effective hydrolysis of various phosphate-containing molecules, including monoesters, triesters, and pyrophosphates.

While direct catalytic activity of this compound in phosphate hydrolysis is not extensively detailed, its role as a precursor to highly active cerium oxide catalysts is well-established. Furthermore, the fundamental principles of Ce³⁺/Ce⁴⁺ cooperation in phosphate hydrolysis are central to the catalytic function of these materials. The ability of cerium(III) complexes to catalyze the hydrolysis of phosphate esters further supports the crucial role of the Ce(III) state in these reactions. jocpr.com

| Cerium Ion | Role in Phosphate Hydrolysis | Reference |

| Ce⁴⁺ | Acts as a strong Lewis acid to activate the phosphate substrate | , |

| Ce³⁺ | Provides a metal-bound hydroxide as a nucleophile | , |

Advanced Materials Science and Engineering Applications

Ceramic and Glass Science

In the fields of ceramic and glass science, cerium(III) carbonate is instrumental in enhancing the functional properties of these materials. It is often used as a starting material to introduce ceria (CeO₂) into the final product, which imparts desirable characteristics.

This compound is employed in the ceramics industry to improve the mechanical strength, thermal stability, and electrical conductivity of ceramic materials. stanfordmaterials.com The addition of ceria, derived from the thermal decomposition of this compound, into ceramic matrices can lead to significant improvements in their performance. For instance, ceria-based ceramics are noted for their high-temperature stability and electrical conductivity, making them suitable for applications such as electrodes in magnetohydrodynamic generators. osti.gov

The introduction of dopants into ceria ceramics, which are synthesized from precursors like this compound, can further tailor their electrical properties. Doped ceria ceramics have shown increased conductivity, with values approaching 10 S/m at 1500 K. osti.gov The specific impact on properties can be influenced by the choice of dopant and its concentration, as shown in the table below.

| Dopant in Ceria-based Ceramic | Effect on Properties | Reference Finding |

|---|---|---|

| Gadolinium (Gd₂O₃) | Intermediate concentrations can lead to higher conductivities at temperatures below 1600 K compared to pure ceria. | Decreases the activation energy of ceria. osti.gov |

| Yttrium (Y₂O₃) | Similar to gadolinium, intermediate amounts can enhance conductivity at temperatures below 1600 K. | Shows trends comparable to Gd₂O₃ doping. osti.gov |

| Copper, Bismuth, Samarium, Neodymium | Small introductions of these dopants can increase electrical conductivity by 4-5 times in air at temperatures between 500-750 °C. | Bismuth and Neodymium are considered optimal dopants for higher conductivity and oxide ion transference number. rsc.org |

In the glass industry, this compound is a key raw material for producing cerium-based compounds that act as effective decolorizing agents. stanfordmaterials.com These compounds help to eliminate unwanted coloration in glass, resulting in clearer and more transparent products. stanfordmaterials.com The mechanism of decolorization involves the oxidation of ferrous iron (Fe²⁺), which imparts a bluish-green tint to the glass, to ferric iron (Fe³⁺), which has a much weaker color.

Optical Materials

This compound is a fundamental component in the preparation of various optical materials, particularly those that rely on the luminescent properties of cerium.

This compound is extensively used in the preparation of rare earth luminescent materials. stanfordmaterials.com It serves as a precursor for cerium-containing phosphors, which are materials that emit light when excited by an energy source. americanelements.comstanfordmaterials.com Cerium is a versatile rare earth element that can act as a primary activator or a sensitizer in phosphor materials, enabling the conversion of ultraviolet light into visible light. sfa-oxford.com This property is crucial for the production of various lighting and display technologies. sfa-oxford.comrareearthexchanges.com

The unique luminescent properties of cerium are harnessed in the development of advanced solid-state lighting and display technologies through the use of cerium-doped nanoparticles. This compound is a common precursor for the synthesis of cerium oxide nanoparticles, which can then be doped with cerium to create phosphors. nih.gov These cerium-doped phosphors are integral to the functioning of white light-emitting diodes (LEDs). rareearthexchanges.com

In a typical white LED, a blue-emitting semiconductor chip is coated with a yellow-emitting phosphor, often a cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce³⁺). The combination of the blue light from the LED and the yellow light from the phosphor produces white light. The efficiency and color rendering properties of the LED are highly dependent on the quality of the phosphor. Cerium-doped compounds can also be used to create phosphors that emit other colors, such as orange or red, which are essential for creating high-quality white light with a good color rendering index. google.com

Functional Nanomaterials and Composites

This compound is a widely investigated precursor for the synthesis of cerium oxide nanomaterials with controlled morphologies and functionalities. nih.gov By carefully controlling the synthesis conditions, such as temperature and the use of structure-directing agents, this compound can be used to produce cerium oxide nanoparticles with various shapes, including nanoplates and "nanosaucers". nih.gov